molecular formula C11H13FOS B13644109 1-(2-Fluorophenyl)-2-(propylthio)ethan-1-one

1-(2-Fluorophenyl)-2-(propylthio)ethan-1-one

Cat. No.: B13644109
M. Wt: 212.29 g/mol
InChI Key: LTCFLYLHSISCSY-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-2-(propylthio)ethan-1-one is an organic compound that belongs to the class of ketones It features a fluorophenyl group and a propylthio group attached to an ethanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Fluorophenyl)-2-(propylthio)ethan-1-one typically involves the reaction of 2-fluorobenzaldehyde with propylthiol in the presence of a base, followed by oxidation to form the desired ketone. The reaction conditions often include:

    Base: Sodium hydroxide or potassium carbonate

    Solvent: Ethanol or methanol

    Temperature: Room temperature to reflux conditions

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2-Fluorophenyl)-2-(propylthio)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: Conversion to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation or nitration of the aromatic ring using halogens or nitric acid.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Substitution Reagents: Halogens (chlorine, bromine), nitric acid

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Alcohols

    Substitution: Halogenated or nitrated derivatives

Scientific Research Applications

1-(2-Fluorophenyl)-2-(propylthio)ethan-1-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(2-Fluorophenyl)-2-(propylthio)ethan-1-one involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, while the propylthio group may contribute to its overall stability and reactivity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Fluorophenyl)-2-(methylthio)ethan-1-one: Similar structure but with a methylthio group instead of a propylthio group.

    1-(2-Chlorophenyl)-2-(propylthio)ethan-1-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    1-(2-Fluorophenyl)-2-(ethylthio)ethan-1-one: Similar structure but with an ethylthio group instead of a propylthio group.

Uniqueness

1-(2-Fluorophenyl)-2-(propylthio)ethan-1-one is unique due to the combination of the fluorophenyl and propylthio groups, which confer specific chemical properties and reactivity. The presence of the fluorine atom can enhance the compound’s stability and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C11H13FOS

Molecular Weight

212.29 g/mol

IUPAC Name

1-(2-fluorophenyl)-2-propylsulfanylethanone

InChI

InChI=1S/C11H13FOS/c1-2-7-14-8-11(13)9-5-3-4-6-10(9)12/h3-6H,2,7-8H2,1H3

InChI Key

LTCFLYLHSISCSY-UHFFFAOYSA-N

Canonical SMILES

CCCSCC(=O)C1=CC=CC=C1F

Origin of Product

United States

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